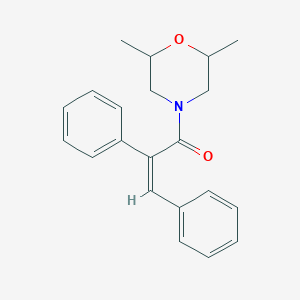![molecular formula C22H14BrClN2O B5378283 2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a quinazolinone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone in lab experiments is its potential to be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone. One possible direction is to study its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Another direction is to explore its potential as an anti-inflammatory agent and to investigate its effects on various inflammatory pathways. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water for better bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone can be achieved using various methods. One of the most common methods involves the reaction of 3-bromostyrene and 2-chlorobenzoic acid with anthranilic acid in the presence of a catalyst such as triethylamine. Another method involves the reaction of 3-bromostyrene and 2-chlorobenzaldehyde with anthranilic acid in the presence of a catalyst such as copper iodide.
Aplicaciones Científicas De Investigación
2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been used in the development of fluorescent probes for the detection of metal ions.
Propiedades
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-3-(2-chlorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClN2O/c23-16-7-5-6-15(14-16)12-13-21-25-19-10-3-1-8-17(19)22(27)26(21)20-11-4-2-9-18(20)24/h1-14H/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIABARSJMMPPG-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)Br)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)Br)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5378202.png)
![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)

![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)

![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)